ethyl 2-(3-chlorophenoxy)butanoate
Description
Ethyl 2-(3-chlorophenoxy)butanoate is an ester derivative characterized by a butanoate backbone substituted with a 3-chlorophenoxy group at the second carbon. The 3-chlorophenoxy moiety likely influences electronic properties, lipophilicity, and reactivity, similar to other halogenated phenoxy compounds .
Properties
IUPAC Name |
ethyl 2-(3-chlorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-4-2)16-10-7-5-6-9(13)8-10/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPLXERRAOYRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-chlorophenoxy)butanoate typically involves the esterification of 2-(3-chlorophenoxy)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(3-chlorophenoxy)butanoic acid+ethanolacid catalystethyl 2-(3-chlorophenoxy)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(3-chlorophenoxy)butanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(3-chlorophenoxy)butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Hydrolysis: 2-(3-chlorophenoxy)butanoic acid and ethanol.
Reduction: 2-(3-chlorophenoxy)butanol.
Substitution: Substituted 2-(3-chlorophenoxy)butanoate derivatives.
Scientific Research Applications
Ethyl 2-(3-chlorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(3-chlorophenoxy)butanoic acid, which can then interact with biological receptors or enzymes. The chlorophenoxy moiety may also contribute to its biological activity by binding to specific sites on target proteins, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 2-[(3-Chlorophenyl)Hydrazono]-3-Oxobutanoate
- Structure: Features a hydrazono group and ketone at the third carbon, differing from the phenoxy group in the target compound.
- Synthesis : Single-crystal X-ray analysis confirmed planar geometry, with mean σ(C–C) = 0.002 Å and high crystallographic precision (R factor = 0.049) .
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Substituted with a benzoylamino group instead of chlorophenoxy.
- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene with p-toluenesulfonic acid (PTSA) catalysis .
Ethyl 4-(2-Methoxy-4-(Oxiran-2-Ylmethyl)Phenoxy)Butanoate
- Structure : Contains methoxy and epoxide (oxirane) groups, contrasting with the chloro substituent.
- Stability : Demonstrated >95% purity via ¹H NMR and retained structural integrity for 24 months at 0–5°C .
- Implications : The epoxide group may confer reactivity in biological systems, while methoxy groups enhance stability compared to halogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
